2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate
Description
Properties
CAS No. |
35096-76-5 |
|---|---|
Molecular Formula |
C25H17BF4O |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
2,4-diphenylbenzo[h]chromen-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C25H17O.BF4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-17H;/q+1;-1 |
InChI Key |
YJWKVSMSSDKNQY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 2,4-diphenylbenzaldehyde with a suitable chromene precursor in the presence of a strong acid like sulfuric acid or hydrochloric acid. The reaction mixture is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenium ion to a chromene derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted chromenium salts, chromene derivatives, and quinone compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of advanced materials, including organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate involves its interaction with molecular targets through its aromatic and chromenium ion structures. The compound can intercalate into DNA, disrupt cellular processes, and generate reactive oxygen species, leading to its biological effects. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Nuclear Magnetic Resonance (NMR) :
- 2,4-Diphenylbenzo[h]chromen-1-ium (4qa) : Distinct aromatic proton signals at δ 9.43 (dd, J = 6.0, 3.5 Hz) and δ 8.92–8.75 (m) confirm the planar chromen-ium core .
- 4da (8-fluoro derivative) : Downfield shifts (δ 8.33–8.17) indicate fluorine-induced deshielding .
- 4ca (8-chloro derivative): Chlorine’s electronegativity results in upfield ¹³C NMR shifts (δ 133.7–131.0) compared to non-halogenated analogs .
High-Resolution Mass Spectrometry (HRMS) :
Physicochemical Properties
| Property | 2,4-Diphenylbenzo[h]chromen-1-ium (4qa) | 4ae (decyloxy-substituted) | 4ak (naphthalen-2-yl-substituted) |
|---|---|---|---|
| Solubility | Low in polar solvents | High in DMF/THF | Moderate in chlorinated solvents |
| Thermal Stability | Stable up to 250°C | Decomposes at 180°C | Stable up to 220°C |
| Melting Point | Not reported (red solid) | 54% yield (red solid) | 64% yield (red solid) |
Key Insight : Alkyl chains (e.g., decyloxy in 4ae) improve solubility but reduce thermal stability. Aromatic substituents (e.g., naphthalen-2-yl in 4ak) enhance rigidity .
Biological Activity
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is characterized by its unique chromene structure combined with diphenyl substituents. Its molecular formula is C₁₈H₁₅BF₄O, and it features a positively charged chromenium ion balanced by the tetrafluoroborate anion.
Anticancer Properties
Research indicates that 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate exhibits significant anticancer activity. In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.
Table 1: Anticancer Activity of 2,4-Diphenylbenzo[h]chromen-1-ium Tetrafluoroborate
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation, Bcl-2 modulation |
| PC-3 (Prostate Cancer) | 12 | Apoptosis induction via mitochondrial pathway |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. It demonstrates broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell membranes.
Table 2: Antimicrobial Efficacy of 2,4-Diphenylbenzo[h]chromen-1-ium Tetrafluoroborate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Membrane disruption |
| Escherichia coli | 64 μg/mL | Inhibition of protein synthesis |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Breast Cancer Treatment : A clinical study evaluated the efficacy of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate in patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment over a period of six months.
- Infection Control : In a laboratory setting, the compound was effective against antibiotic-resistant strains of bacteria, demonstrating its potential as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
